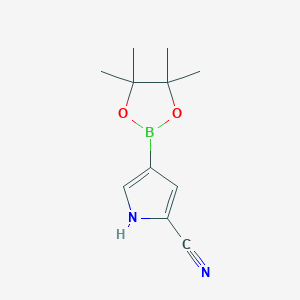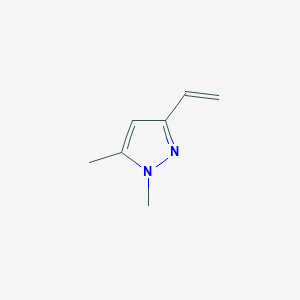
(2S,4S)-2-amino-4-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-2-amino-4-methylhexanoic acid is a chiral amino acid derivative It is known for its unique stereochemistry and is used in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-methylhexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-amino-4-methylhex-5-enoic acid derivative, using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry. These methods are often preferred due to their higher efficiency and lower environmental impact compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-2-amino-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids or aldehydes.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce amino alcohols .
Wissenschaftliche Forschungsanwendungen
(2S,4S)-2-amino-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: This compound is studied for its role in enzyme-substrate interactions and protein folding.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of (2S,4S)-2-amino-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an enzyme inhibitor by mimicking the natural substrate and blocking the active site, thereby preventing the enzyme from catalyzing its reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-2-amino-4-methylhexanoic acid: This is a diastereomer of (2S,4S)-2-amino-4-methylhexanoic acid with different stereochemistry.
(2S,4S)-4-fluoroproline: Another chiral amino acid derivative with similar applications in peptide synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(2S,4S)-2-amino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1 |
InChI-Schlüssel |
MBZXSJWDBIIBLL-WDSKDSINSA-N |
Isomerische SMILES |
CC[C@H](C)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CCC(C)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)





![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)






